Dual H2 Agonist / H1 Antagonist Profile vs. Single-Target Agonists
Arpromidine demonstrates a dual functional profile, combining potent H2 receptor agonism with moderate H1 receptor antagonism, a property not shared by single-target H2 agonists like histamine [1]. In the isolated guinea pig right atrium, Arpromidine exhibits approximately 100 times the H2-agonistic activity of histamine, with a pD2 of 8.0 [1]. Concurrently, its H1-antagonistic potency (pA2 = 7.65) is in the range of the classical H1 antagonist pheniramine [1].
| Evidence Dimension | H2 Receptor Agonist Potency (pD2) |
|---|---|
| Target Compound Data | pD2 = 8.0 (100-fold more active than histamine) |
| Comparator Or Baseline | Histamine: pD2 ~6.0 (reference agonist) |
| Quantified Difference | 100-fold higher activity |
| Conditions | Isolated, spontaneously beating guinea pig right atrium |
Why This Matters
This dual activity profile makes Arpromidine essential for experiments investigating cross-talk between H1 and H2 receptor pathways, or for models where selective H2 agonism is desired alongside H1 antagonism to isolate H2-mediated effects.
- [1] Buschauer A. Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs. J Med Chem. 1989 Aug;32(8):1963-70. View Source
